N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASK120067, also known as limertinib, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has been developed to target specific mutations in the EGFR gene, particularly the T790M mutation, which is associated with resistance to first- and second-generation EGFR inhibitors. ASK120067 has shown promising results in pre-clinical and clinical studies, particularly in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations .
Preparation Methods
The synthesis of ASK120067 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through various organic reactions such as nucleophilic substitution, reduction, and cyclization.
Coupling Reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the core structure of ASK120067.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield.
Industrial production methods for ASK120067 involve scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures .
Chemical Reactions Analysis
ASK120067 undergoes various chemical reactions, including:
Oxidation: ASK120067 can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at specific functional groups, such as nitro groups, resulting in the formation of amines.
Substitution: ASK120067 can participate in nucleophilic substitution reactions, where specific substituents on the aromatic rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ASK120067 has a wide range of scientific research applications, including:
Chemistry: ASK120067 is used as a tool compound to study the structure-activity relationships of EGFR inhibitors and to develop new derivatives with improved efficacy and selectivity.
Biology: In biological research, ASK120067 is used to investigate the role of EGFR mutations in cancer progression and to study the molecular mechanisms underlying drug resistance.
Medicine: ASK120067 has shown significant potential in the treatment of NSCLC with EGFR mutations, particularly those resistant to first- and second-generation inhibitors. It is also being explored for its efficacy in other cancers with similar mutations.
Industry: ASK120067 is used in the pharmaceutical industry for the development of targeted cancer therapies and as a reference compound in quality control and analytical testing .
Mechanism of Action
ASK120067 exerts its effects by selectively inhibiting the activity of mutant EGFR, particularly the T790M mutation. The compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring EGFR mutations. Additionally, ASK120067 has been shown to inhibit other kinases, such as Bruton’s tyrosine kinase and interleukin-2-inducible T cell kinase, contributing to its anti-tumor activity .
Comparison with Similar Compounds
ASK120067 is compared with other third-generation EGFR inhibitors, such as osimertinib and rociletinib. While all these compounds target the T790M mutation, ASK120067 has shown unique properties, including:
Selectivity: ASK120067 exhibits high selectivity for mutant EGFR over wild-type EGFR, reducing the risk of off-target effects.
Potency: ASK120067 has demonstrated potent inhibitory activity against EGFR T790M and other resistant mutations, with superior efficacy compared to some other inhibitors.
Resistance Mechanisms: ASK120067 has been found to overcome certain resistance mechanisms that limit the efficacy of other EGFR inhibitors, making it a valuable option for patients with resistant NSCLC .
Similar compounds include:
Osimertinib: Another third-generation EGFR inhibitor with high selectivity for EGFR T790M.
Rociletinib: A third-generation EGFR inhibitor that targets both EGFR T790M and other resistant mutations.
Nazartinib: A third-generation EGFR inhibitor with a similar mechanism of action and clinical applications .
Properties
IUPAC Name |
N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN7O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPVTCLSVVUPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.